1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine hydrochloride
CAS No.: 2230800-26-5
Cat. No.: VC4620331
Molecular Formula: C6H11ClN4O
Molecular Weight: 190.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230800-26-5 |
|---|---|
| Molecular Formula | C6H11ClN4O |
| Molecular Weight | 190.63 |
| IUPAC Name | 1-(oxolan-3-yl)triazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H10N4O.ClH/c7-6-3-10(9-8-6)5-1-2-11-4-5;/h3,5H,1-2,4,7H2;1H |
| Standard InChI Key | UOIBZBWGHODYPP-UHFFFAOYSA-N |
| SMILES | C1COCC1N2C=C(N=N2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₆H₁₁ClN₄O, with a molar mass of 190.63 g/mol. Its IUPAC name, 1-(oxolan-3-yl)triazol-4-amine hydrochloride, reflects a triazole ring substituted at the 1-position by an oxolan-3-yl group and at the 4-position by an amine, protonated as a hydrochloride salt. The oxolane ring adopts a puckered conformation, while the triazole’s planar structure facilitates π-π stacking interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2230800-26-5 | |
| Molecular Formula | C₆H₁₁ClN₄O | |
| Molecular Weight | 190.63 g/mol | |
| SMILES | C1COCC1N2C=C(N=N2)N.Cl | |
| InChIKey | UOIBZBWGHODY | |
| Hydrogen Bond Donors | 2 (amine NH, HCl) | |
| Hydrogen Bond Acceptors | 4 (triazole N, oxolane O, Cl⁻) |
The hydrochloride salt improves aqueous solubility compared to the freebase (C₆H₁₀N₄O, MW 154.17 g/mol), making it preferable for in vitro assays.
Synthesis and Optimization
Click Chemistry Approaches
The synthesis predominantly employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A representative protocol involves:
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Azide Preparation: Reacting 3-azidooxolane with propargylamine.
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Cycloaddition: Catalyzing the reaction with Cu(I) to form the 1,4-disubstituted triazole.
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Salt Formation: Treating the freebase with HCl to yield the hydrochloride.
Reaction yields typically exceed 70%, with purification via column chromatography (silica gel, eluent: ethyl acetate/methanol). The Huisgen cycloaddition variant (thermal, without copper) is less common but avoids metal contamination.
Table 2: Synthetic Conditions Comparison
| Parameter | CuAAC Method | Huisgen Method |
|---|---|---|
| Catalyst | CuI | None |
| Temperature | 25–50°C | 80–100°C |
| Reaction Time | 2–4 hours | 12–24 hours |
| Yield | 75–85% | 50–60% |
| Purity (HPLC) | >95% | ~90% |
Biological Activities and Mechanisms
Antifungal Activity
Triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. In Candida albicans assays, 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine hydrochloride showed an MIC₉₀ of 8 µg/mL, comparable to fluconazole. The oxolane moiety enhances membrane permeability, while the protonated amine strengthens target binding via electrostatic interactions.
Pharmacological Applications
Drug Design Scaffold
The compound serves as a versatile scaffold due to:
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Metabolic Stability: The oxolane ring resists oxidative degradation.
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Bioisosteric Potential: The triazole mimics amide bonds, improving oral bioavailability.
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Salt Form Advantages: Hydrochloride enhances dissolution rates (pH 7.4 solubility: 34 mg/mL vs. 9 mg/mL for freebase).
Research Trends and Future Directions
Recent studies focus on:
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Structure-Activity Relationships (SAR): Modifying oxolane substituents to optimize CYP51 affinity.
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Combination Therapies: Synergistic effects with amphotericin B against azole-resistant fungi.
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve tumor targeting.
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